![molecular formula C7H10N2O2S3 B1229674 2-[(4-Methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)thio]acetic acid ethyl ester](/img/structure/B1229674.png)
2-[(4-Methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)thio]acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)thio]acetic acid ethyl ester is an aryl sulfide.
Scientific Research Applications
Chemical Synthesis and Modification
Intramolecular Cyclization : A study by Remizov et al. (2019) investigated the intramolecular cyclization of related compounds, leading to the formation of novel furan derivatives. Such reactions are crucial for creating new chemical structures with potential applications in drug development and materials science (Remizov, Pevzner, & Petrov, 2019).
Synthesis of Antimicrobial Agents : Demirbas et al. (2004) synthesized acetic acid ethyl esters containing triazole rings, demonstrating antimicrobial activity. This underscores the potential of such compounds in developing new antimicrobial agents (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).
Base-Induced Transformations : Maadadi et al. (2017) explored the transformations of related thiadiazole derivatives under the action of bases, revealing insights into the chemical behavior of these compounds, which can be pivotal in synthetic chemistry (Maadadi, Pevzner, & Petrov, 2017).
Pharmacological Applications
Potential Antituberculosis Activity : A study by Foroumadi et al. (2003) on related thiadiazole derivatives found significant in vitro antituberculosis activity. This suggests that derivatives of 2-[(4-Methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)thio]acetic acid ethyl ester could be explored for tuberculosis treatment (Foroumadi, Kiani, & Soltani, 2003).
Antimicrobial and Antifungal Applications : Siddiqui et al. (2014) synthesized N-substituted oxadiazole derivatives showing potential as antibacterial agents. This highlights the scope of using similar compounds in developing new antimicrobial therapies (Siddiqui et al., 2014).
Glutaminase Inhibitor Development : Shukla et al. (2012) studied analogs of BPTES, a glutaminase inhibitor, indicating the potential of thiadiazole derivatives in cancer therapy by targeting metabolic pathways (Shukla et al., 2012).
Properties
Molecular Formula |
C7H10N2O2S3 |
|---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
ethyl 2-[(4-methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C7H10N2O2S3/c1-3-11-5(10)4-13-6-8-9(2)7(12)14-6/h3-4H2,1-2H3 |
InChI Key |
ZDEDDTGFWSAFBB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NN(C(=S)S1)C |
Canonical SMILES |
CCOC(=O)CSC1=NN(C(=S)S1)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



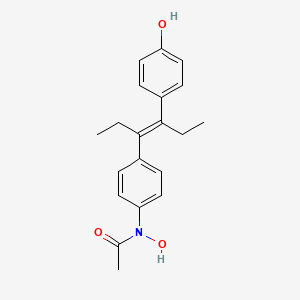
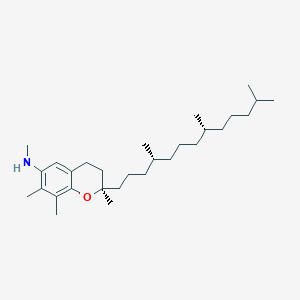
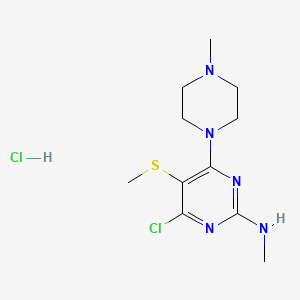
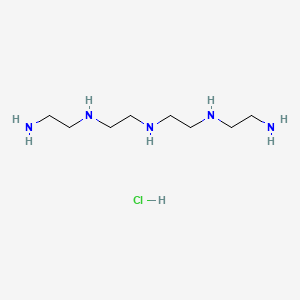
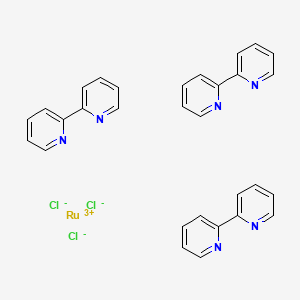
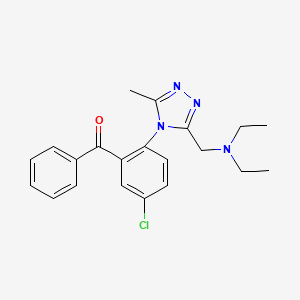

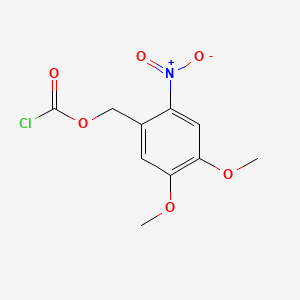
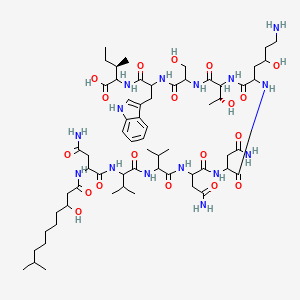
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B1229606.png)
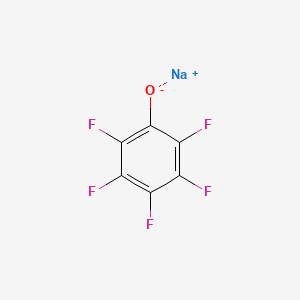
![2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid](/img/structure/B1229613.png)
![4-[(4-Ethoxy-3-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one](/img/structure/B1229615.png)
